Collagenase Inhibitory Potency: Z-PDLDA-NHOH vs. FN-439 (MMP Inhibitor I)
Z-PDLDA-NHOH exhibits an IC50 value in the order of 1 µM against vertebrate collagenases (MMP‑1) [1]. The comparator FN‑439 (also a tetrapeptidyl hydroxamic acid) demonstrates an equivalent IC50 of 1 µM for MMP‑1 but additionally inhibits MMP‑9 (IC50 = 30 µM) and MMP‑3 (IC50 = 150 µM) . While the potency at MMP‑1 is comparable, Z-PDLDA-NHOH is consistently described as 'specific' for collagenases [1], whereas FN‑439 is a broader‑spectrum MMP inhibitor.
| Evidence Dimension | Collagenase (MMP-1) inhibitory potency |
|---|---|
| Target Compound Data | IC50 ≈ 1 µM |
| Comparator Or Baseline | FN-439: IC50 = 1 µM for MMP-1; also 30 µM for MMP-9, 150 µM for MMP-3 |
| Quantified Difference | Equivalent at MMP-1; broader off-target MMP inhibition for FN-439 |
| Conditions | In vitro enzyme inhibition assays; MMP-1 from vertebrate sources |
Why This Matters
Procurement of Z-PDLDA-NHOH is indicated when selective collagenase blockade is required without confounding inhibition of gelatinases or stromelysin.
- [1] Odake S, Morita Y, Morikawa T, Yoshida N, Hori H, Nagai Y. Vertebrate collagenase inhibitor. I. Tripeptidyl hydroxamic acids. Chem Pharm Bull (Tokyo). 1990 Apr;38(4):1007-11. doi: 10.1248/cpb.38.1007. PMID: 2165873. View Source
